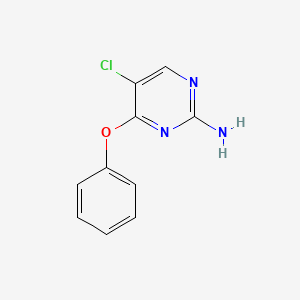

5-Chloro-4-phenoxypyrimidin-2-amine

描述

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Medicinal Chemistry Research

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities that have led to their use in treating a multitude of diseases. gsconlinepress.comgsconlinepress.comwisdomlib.org These six-membered heterocyclic compounds, containing two nitrogen atoms at positions 1 and 3, are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and a vast array of synthetic drugs. gsconlinepress.comresearchgate.netwikipedia.org Their versatile nature allows for structural modifications, leading to the development of novel therapeutic agents with activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. orientjchem.orgresearchgate.netwjarr.com

The pyrimidine scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Researchers have successfully designed and synthesized numerous pyrimidine-based compounds with diverse pharmacological applications, such as antineoplastics, antibacterial agents, and drugs for hyperthyroidism. researchgate.netwjarr.com The ongoing exploration of pyrimidine derivatives continues to yield new therapeutic possibilities, solidifying their importance in the field of drug discovery and development. gsconlinepress.comwisdomlib.org

Overview of 5-Chloro-4-phenoxypyrimidin-2-amine within Pyrimidine Chemical Space

Within the extensive family of pyrimidine derivatives, this compound represents a specific structural motif that has garnered attention in medicinal chemistry research. Its core structure, an aminopyrimidine, is a common feature in molecules designed to interact with biological targets. The presence of a chloro group at the 5-position and a phenoxy group at the 4-position of the pyrimidine ring provides specific steric and electronic properties that can influence its binding affinity and selectivity for various enzymes and receptors.

This particular substitution pattern is of interest in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. For instance, the aminopyrimidine core is a known scaffold for inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy. nih.gov The chloro and phenoxy substituents can be strategically utilized to optimize interactions within the ATP-binding pocket of such kinases.

Furthermore, the 5-chloro-4-aminopyrimidine fragment has been incorporated into the design of histone deacetylase (HDAC) inhibitors as a "cap" group to form hydrophobic interactions with residues at the opening of the active site. nih.gov This highlights the adaptability of the this compound scaffold in the rational design of targeted therapies.

Historical Context of Related Pyrimidine Analogs and Their Research Trajectories

The journey of pyrimidine-based drugs began with early discoveries of their fundamental role in biological systems. The systematic study of pyrimidines dates back to 1884 with Pinner's synthesis of derivatives. wikipedia.org A significant milestone was the synthesis of barbituric acid in 1879, a precursor to the barbiturate (B1230296) class of sedatives. wikipedia.org

In the mid-20th century, the focus shifted towards antimetabolites, leading to the development of iconic anticancer drugs like 5-fluorouracil (B62378) (5-FU), a pyrimidine analog that continues to be a mainstay in chemotherapy. researchgate.netresearchgate.net This era also saw the emergence of pyrimidine-based antibacterial agents, such as the dihydrofolate reductase inhibitor trimethoprim. researchgate.net

The late 20th and early 21st centuries have witnessed an explosion in the diversity of pyrimidine analogs being investigated. The advent of targeted therapies has propelled the development of pyrimidine-containing kinase inhibitors, exemplified by drugs used in cancer treatment. mdpi.com The fight against HIV has also benefited from pyrimidine chemistry, with the development of nucleoside reverse transcriptase inhibitors like zidovudine. wikipedia.orgnih.gov The historical trajectory clearly demonstrates a continuous evolution in the application of pyrimidine analogs, moving from broad-spectrum agents to highly specific and potent molecules targeting a wide range of diseases.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-4-phenoxypyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-8-6-13-10(12)14-9(8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEVHJZKBZDSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 4 Phenoxypyrimidin 2 Amine and Its Derivatives

Established Synthetic Routes to the 5-Chloro-4-phenoxypyrimidin-2-amine Core Structure

The construction of the this compound core is typically achieved through a multi-step synthetic sequence. A common starting material for this synthesis is 2-amino-4,6-dichloropyrimidine (B145751). researchgate.net The initial step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by a phenoxide ion. This reaction is generally carried out in the presence of a base, which deprotonates phenol (B47542) to form the more reactive phenoxide nucleophile.

Following the successful installation of the phenoxy group, the subsequent step involves the chlorination of the pyrimidine (B1678525) ring at the 5-position. This electrophilic substitution is often accomplished using a chlorinating agent like N-chlorosuccinimide (NCS). The presence of the amino and phenoxy groups on the pyrimidine ring facilitates this reaction.

Nucleophilic Aromatic Substitution Strategies in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyrimidine chemistry. wuxiapptec.comnih.gov The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to attack by nucleophiles, particularly at positions 2, 4, and 6. wikipedia.orgechemi.comstackexchange.com When these positions are substituted with good leaving groups like halogens, SNAr reactions proceed readily.

In the synthesis of the target scaffold, the key SNAr step is the displacement of a chlorine atom from a dichlorinated pyrimidine by a phenoxide. The regioselectivity of this substitution is a critical aspect. For a substrate like 2,4-dichloropyrimidine, substitution generally favors the C4-position. wuxiapptec.com However, the presence of other substituents on the ring can influence this selectivity. wuxiapptec.com The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex, which then expels the leaving group to restore aromaticity. nih.gov

Precursor Chemistry and Optimized Reaction Conditions for Core Formation

The selection of appropriate precursors and the optimization of reaction conditions are crucial for the efficient synthesis of the this compound core. A frequently used precursor is 2-amino-4,6-dihydroxypyrimidine, which can be converted to 2-amino-4,6-dichloropyrimidine by reacting it with an excess of phosphorus oxychloride. google.com The use of an acid-trapping agent like triethylamine (B128534) can be beneficial in this process. google.com

The subsequent nucleophilic aromatic substitution with phenol requires careful control of reaction conditions to ensure high yield and regioselectivity. Factors such as the choice of base, solvent, and reaction temperature all play a significant role. For the final chlorination step at the C5 position, N-chlorosuccinimide is a commonly employed reagent. researchgate.netnih.gov

Table 1: Key Synthetic Steps and Reagents

| Step | Precursor | Reagent(s) | Product |

| Chlorination of Dihydroxypyrimidine | 2-amino-4,6-dihydroxypyrimidine | POCl₃, Triethylamine | 2-amino-4,6-dichloropyrimidine |

| Nucleophilic Aromatic Substitution | 2-amino-4,6-dichloropyrimidine | Phenol, Base (e.g., K₂CO₃) | 4-phenoxy-2-aminopyrimidine |

| C5-Chlorination | 4-phenoxy-2-aminopyrimidine | N-chlorosuccinimide (NCS) | This compound |

Derivatization Strategies and Functionalization of the Pyrimidine Scaffold

The this compound scaffold offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. wuxiapptec.comwikipedia.orgmdpi.com The amino group at C2, the phenoxy group at C4, and the chloro group at C5 each present unique opportunities for derivatization.

Chemical Modifications at the Pyrimidine Amino Group (C2-position)

The amino group at the C2 position is readily functionalized through various reactions. Acylation, sulfonylation, and alkylation are common transformations. For instance, reaction with acyl chlorides or anhydrides in the presence of a base leads to the corresponding amides. Similarly, treatment with sulfonyl chlorides yields sulfonamides. These modifications can significantly alter the electronic and steric properties of the molecule.

Reactivity and Derivatization at the Chloro Substituent (C5-position)

The chlorine atom at the C5 position is a versatile handle for introducing further diversity, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position. This allows for the attachment of a wide variety of aryl, alkynyl, and amino substituents, respectively.

Table 2: Common Derivatization Reactions

| Position | Reaction Type | Reagents | Functional Group Introduced |

| C2-Amino | Acylation | Acyl chloride, Base | Amide |

| C2-Amino | Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| C4-Phenoxy | SNAr with substituted phenols | Substituted phenol, Base | Substituted phenoxy |

| C5-Chloro | Suzuki Coupling | Boronic acid, Pd catalyst, Base | Aryl/Alkyl |

| C5-Chloro | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| C5-Chloro | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |

Halogenation and Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling, Bucherer-Bergs reaction)

The functionalization of the pyrimidine core, particularly through halogenation and subsequent cross-coupling reactions, is a cornerstone of its synthetic chemistry, allowing for the introduction of a wide array of substituents.

Halogenation

The introduction of halogen atoms onto the pyrimidine ring is a critical step for further chemical modifications. For 2-aminopyrimidines, direct halogenation can be optimized to enhance the yield of the desired 5-halogenated product. A notable improvement in this process involves conducting the halogenation in the presence of specific metal compounds. Research has shown that using carbonates, oxides, or phosphates of metals from group 2a of the periodic table, such as calcium, barium, and magnesium, can markedly increase the yield of 5-halogeno-2-aminopyrimidines. google.com For instance, the chlorination of 2-amino-4-methylpyrimidine (B85506) using this improved method resulted in a significantly higher yield compared to procedures without these additives. google.com While direct halogenation of this compound itself is less common, the principles apply to the synthesis of its precursors. Halogenated pyrimidines are highly valuable substrates for a variety of nucleophilic aromatic substitutions due to the electron-deficient nature of the pyrimidine ring. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in pyrimidine chemistry.

Suzuki Cross-Coupling: The Suzuki-Miyaura coupling is one of the most versatile and widely used reactions in medicinal chemistry for creating C-C bonds. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. nih.govmdpi.com In the context of pyrimidine synthesis, Suzuki coupling is frequently employed to introduce aryl or heteroaryl groups. researchgate.net For example, the synthesis of the CDK 4/6 inhibitor abemaciclib (B560072) involves a Suzuki cross-coupling reaction followed by a Buchwald-Hartwig amination to form a crucial C-N bond with the pyrimidine ring. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are critical for success. Studies on the Suzuki coupling of 5-bromoindazoles found that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was a highly effective catalyst when used with K₂CO₃ as the base in dimethoxyethane. nih.gov This methodology allows for the efficient production of complex heteroaryl compounds based on core scaffolds. nih.gov The reaction's reliability and tolerance for various functional groups make it a favored method in the synthesis of diverse pyrimidine derivatives. nih.govresearchgate.net

Bucherer-Bergs Reaction: The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from carbonyl compounds (ketones or aldehydes), ammonium (B1175870) carbonate, and an alkali metal cyanide like potassium cyanide. alfa-chemistry.comwikipedia.org The reaction mechanism proceeds through the initial formation of a cyanohydrin, which then reacts with ammonium carbonate. alfa-chemistry.com An alternative pathway involves the condensation of the carbonyl with ammonia (B1221849) to form an imine, which is then attacked by the cyanide ion to form an aminonitrile. wikipedia.org This intermediate undergoes cyclization with carbon dioxide (from the ammonium carbonate) to yield the hydantoin (B18101) product. wikipedia.org While not a cross-coupling reaction in the typical sense and not directly applied to the this compound scaffold in the available literature, it is a fundamental method for creating heterocyclic structures that can serve as precursors or analogues in drug discovery programs. alfa-chemistry.commdpi.com Variations of this reaction exist, such as using carbon disulfide and ammonium cyanide to form 2,4-dithiohydantoins. wikipedia.org

Advanced Synthetic Techniques in Pyrimidine Chemistry

Modern synthetic chemistry has embraced techniques that improve efficiency, reduce reaction times, and enhance product yields, many of which are applicable to pyrimidine synthesis.

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. In pyrimidine chemistry, it offers significant advantages over conventional heating methods, including drastically reduced reaction times and often improved yields. rsc.org

A notable application is the synthesis of 2-amino-4-chloro-pyrimidine derivatives. nih.gov In one study, various substituted amines were reacted with 2-amino-4-chloropyrimidine (B19991) in anhydrous propanol (B110389) with triethylamine as a base. nih.gov The reactions were carried out in a microwave reactor at temperatures between 120–140 °C for just 15–30 minutes. nih.gov This rapid and efficient method yielded a series of novel pyrimidine derivatives. nih.gov Similarly, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines under microwave irradiation has been shown to be highly effective for producing 2-anilinopyrimidines. rsc.org

The table below details a selection of 2-amino-4-chloro-pyrimidine derivatives synthesized using a microwave-assisted approach. nih.gov

| Derivative Name | Starting Amine | Molecular Formula |

| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | 1-methylpiperazine | C₁₀H₁₇N₅ |

| 4-(4-methylpiperidin-1-yl)pyrimidin-2-amine | 4-methylpiperidine | C₁₀H₁₆N₄ |

| 4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidin-2-amine | 1-(pyrimidin-2-yl)piperazine | C₁₂H₁₅N₇ |

| 4-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | 1-(4-fluorophenyl)piperazine | C₁₄H₁₆FN₅ |

| 4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine | 1-(2-fluorophenyl)piperazine | C₁₄H₁₆FN₅ |

| 4-(4-(4-bromophenyl)piperazine-1-yl)pyrimidin-2-amine | 1-(4-bromophenyl)piperazine | C₁₄H₁₆BrN₅ |

| 4-(4-(4-chlorophenyl)piperazin-1-yl)pyrimidin-2-amine | 1-(4-chlorophenyl)piperazine | C₁₄H₁₆ClN₅ |

This table is generated based on the derivatives synthesized in the cited research. nih.gov

Solid-Phase Synthesis Methodologies for Pyrimidine Scaffolds

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry and high-throughput screening, allowing for the efficient, parallel synthesis of libraries of compounds. researchgate.netstrath.ac.uk In this methodology, the starting material is attached to a solid support, such as a polystyrene resin, and subsequent reactions are carried out. researchgate.net Excess reagents and by-products are easily removed by simple filtration and washing, streamlining the purification process. researchgate.net

Several strategies have been developed for the solid-phase synthesis of pyrimidine scaffolds. researchgate.net One approach utilizes a polymer-bound cyclic malonic acid ester, starting from a Merrifield resin. nih.gov This resin-bound ester can react with various nucleophiles, and subsequent thermal treatment leads to the formation of diverse pyrimidine derivatives, such as 3-substituted uracils and thiouracils. nih.gov

Another example involves the construction of pyrrolopyrimidine-based scaffolds on a Rink amide MBHA resin. mdpi.com This method uses peptoid synthesis chemistry, where dipeptoids are reacted with reagents like 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde, followed by a series of modification and cleavage steps to yield the final products. mdpi.com The use of microwave heating can also be combined with solid-phase synthesis to further enhance reaction rates and efficiency. researchgate.net

Catalyst-Free and Solvent-Free Synthetic Protocols

The principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous substances, including catalysts and organic solvents.

Several catalyst- and solvent-free methods for pyrimidine synthesis have been reported. A facile approach for preparing substituted pyrimidines involves the reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide (NH₄I). acs.orgorganic-chemistry.org This three-component tandem reaction proceeds under metal- and solvent-free conditions, offering a broad substrate scope and good functional group tolerance. acs.orgorganic-chemistry.org Another strategy involves the [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals, which also proceeds without a catalyst or solvent. mdpi.com

Solvent-free synthesis can also be achieved using mechanochemistry, such as ball milling. acs.org This technique uses mechanical force to initiate reactions between solid reactants, eliminating the need for a solvent. For example, a one-pot multicomponent synthesis of pyrimidine derivatives has been achieved using a modified zinc oxide nanoparticle catalyst under solvent-free ball milling conditions. acs.org

Furthermore, catalyst-free syntheses have been developed using environmentally benign solvent systems. The synthesis of pyrimidine-fused heterocyclic derivatives has been demonstrated in a water-ethanol mixture at 60 °C, avoiding the need for a catalyst. researchgate.net Similarly, an environmentally friendly method for synthesizing pyrimido[4,5-d]pyrimidines involves a one-pot reaction in an aqueous medium, which is catalyst-free and avoids corrosive or toxic reagents. frontiersin.org These advanced protocols represent a significant step towards more sustainable and efficient chemical manufacturing. acs.orgfrontiersin.org

Structure Activity Relationships Sar and Rational Ligand Design for 5 Chloro 4 Phenoxypyrimidin 2 Amine Derivatives

Systematic SAR Analysis of the Pyrimidine (B1678525) Core Modifications

The pyrimidine ring is the central scaffold of 5-Chloro-4-phenoxypyrimidin-2-amine, and its substitution pattern is a critical determinant of biological activity. Modifications at positions 2, 4, and 5 have been extensively studied to understand their influence on ligand-target interactions. nih.gov

The chlorine atom at the 5-position is a key feature. In the context of histone deacetylase (HDAC) inhibitors, the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment is utilized as a "cap" group, designed to form hydrophobic interactions with residues at the opening of the enzyme's active site. nih.gov The synthesis of these analogs often begins with 2,4,5-trichloropyrimidine, allowing for sequential and selective substitution at the C4 and C2 positions. nih.gov

Systematic studies on 2,4,5-substituted pyrimidines have demonstrated that modifications at both the 2- and 5-positions significantly impact inhibitory potency against various cancer cell lines. nih.gov For instance, while the 5-chloro group is common, substituting it with other halogens like bromine has also been explored to modulate activity. researchgate.net The flexibility in synthesis allows for a wide range of substituents to be introduced at different positions of the pyrimidine core, enabling the fine-tuning of activity. researchgate.net General SAR analyses of pyrimidines suggest that the electronic properties of substituents are crucial; for example, the introduction of electron-releasing groups at position-2 has been shown to enhance the anti-inflammatory activity of certain pyrimidine-based scaffolds. researchgate.net

The table below summarizes the effects of modifications on the pyrimidine core based on various studies.

| Modification Site | Type of Modification | Observed Effect on Activity | Reference |

| C5-Position | Chlorine (Cl) | Forms key hydrophobic interactions as a "cap" group. nih.gov | nih.gov |

| C2, C5-Positions | Various Substitutions | Alterations significantly impact anticancer potency. nih.gov | nih.gov |

| C2-Position | Electron-Releasing Groups | Can enhance biological activity in certain scaffolds. researchgate.net | researchgate.net |

| C4-Position | Nucleophilic Substitution | Common site for introducing diversity (e.g., phenoxy, substituted anilines). nih.govresearchgate.net | nih.govresearchgate.net |

Impact of Phenoxy Substitutions on Biological Potency and Selectivity

The phenoxy group at the C4-position of the pyrimidine ring serves as a critical linker and interaction moiety. Modifications to the phenyl ring of this group have a profound impact on both the potency and selectivity of the resulting derivatives.

In the design of dual VEGFR-2/c-Met inhibitors, a series of 4-phenoxy-pyrimidine derivatives were synthesized and evaluated. rsc.org The SAR study revealed that the nature and position of substituents on the phenoxy ring were crucial for activity. One of the most promising compounds from this series, compound 23k , featured a specific substitution pattern on the phenoxy ring that contributed to its excellent kinase inhibitory activity and selectivity against VEGFR-2 and c-Met. rsc.org

Similarly, in the development of HDAC inhibitors where a substituted phenylamino (B1219803) group (analogous to the phenoxy group) was used at the C4 position, SAR analysis showed that the presence of small substituents, such as a methoxy (B1213986) group, was beneficial for inhibitory activity. nih.govnih.gov This suggests that both the electronic nature and the steric bulk of the substituents on the phenyl ring are important factors. Large or bulky groups may cause steric clashes within the target's binding site, while smaller, appropriately positioned groups can form favorable interactions.

The table below illustrates the influence of phenoxy ring substitutions on biological activity.

| Base Scaffold | Phenoxy Ring Substitution | Target | Key Finding | Reference |

| 4-Phenoxy-pyrimidine | Various substitutions | VEGFR-2/c-Met | Specific substitutions are critical for potent and selective dual inhibition. rsc.org | rsc.org |

| 4-((Phenyl)amino)pyrimidine | Methoxy group | HDAC | Small substituents are beneficial for inhibitory activity. nih.govnih.gov | nih.govnih.gov |

| Pyrrolo[2,3-d]pyrimidine | 4-Methoxyphenyl | Anti-inflammatory | Moiety can result in enhanced activity. researchgate.net | researchgate.net |

Influence of Amino Group Modifications on Ligand-Target Interactions

The 2-amino group on the pyrimidine core is a vital interaction point, often acting as a hydrogen bond donor, which helps to anchor the ligand within the active site of its biological target. Modifications to this group can significantly alter binding affinity and specificity.

In studies of 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors, the 2-amino group was observed to form a critical hydrogen bond with the carbonyl group of a leucine (B10760876) residue (Leu361) in the enzyme's active site. nih.gov This interaction was a key determinant of the inhibitory activity. The basicity and hydrogen-bonding capacity of this amino group are therefore crucial for target engagement.

Research on other classes of molecules reinforces the importance of amino groups in ligand-target interactions. For example, modifications to an amino group on a carbohydrate moiety of certain cytotoxic agents showed that maintaining at least one basic functional group is essential for activity. nih.gov The properties of the amino group, including its hydrophilicity, hydrophobicity, and steric profile, all play a role in defining the ligand's interaction with its target. nih.gov In some cases, the amino group can be functionalized to introduce additional interaction sites or to modulate the physicochemical properties of the entire molecule. nih.gov

The table below highlights the role of the amino group in target interactions.

| Compound Class | Target | Role of Amino Group | Key Finding | Reference |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | Hydrogen Bond Donor | Forms H-bond with Leu361, crucial for inhibition. nih.gov | nih.gov |

| Glycosylated Cytotoxic Agents | Cancer Cells | Basic Functional Group | Maintaining a basic amino function is crucial for cytotoxicity. nih.gov | nih.gov |

| Aminoglycoside Antibiotics | Bacterial Ribosome | Hydrogen Bond Donor | Stronger H-bonding from a protonated amino group enhances activity. nih.gov | nih.gov |

Pharmacophore Modeling and Identification of Essential Structural Features

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For derivatives of this compound, such models have been instrumental in rationalizing SAR data and guiding the design of new compounds.

A typical pharmacophore model for this class of compounds includes:

A heterocyclic core (the pyrimidine ring) that serves as a central scaffold.

A hydrogen bond donor (the 2-amino group).

A hydrophobic/aromatic region (the 5-chloro-4-phenoxy moiety).

Specific acceptor/donor sites on the phenoxy ring depending on the substitution pattern.

In the design of HDAC inhibitors, the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment was specifically chosen to function as the hydrophobic "cap" group, a well-defined feature of the established HDAC inhibitor pharmacophore. nih.gov This highlights the pyrimidine-based structure as an essential feature for engaging in hydrophobic interactions. Similarly, pharmacophore models have been developed for antimalarial quinolines and GABAA receptor agonists, guiding the synthesis of novel, potent derivatives. nih.govnih.gov Molecular docking and SAR studies on 4-phenoxy-pyrimidine derivatives have helped to reveal the specific binding modes and essential structural features required for dual inhibition of VEGFR-2 and c-Met kinases. rsc.org

Rational Design Principles for Novel Pyrimidine Analogs with Enhanced Activity or Selectivity

Based on the accumulated SAR and pharmacophore data, several key principles for the rational design of novel analogs based on the this compound scaffold can be outlined:

Core Substitution Strategy : The 5-chloro group is a valuable hydrophobic feature, but its replacement with other small hydrophobic groups could be explored to optimize interactions. The 2-amino group is a critical hydrogen bonding point and should generally be conserved or replaced with a bioisostere that retains this capability. nih.govnih.gov

Phenoxy Group Optimization : The phenyl ring of the phenoxy group is a prime site for modification to enhance potency and selectivity. Introducing small, electron-donating or -withdrawing groups can fine-tune electronic and steric properties to better fit the target's binding pocket. rsc.orgnih.gov As seen with dual VEGFR-2/c-Met inhibitors, specific substitution patterns can confer selectivity between different kinases. rsc.org

Pharmacophore Hybridization : The pyrimidine scaffold can be incorporated into known pharmacophores for different target classes. As demonstrated with HDAC inhibitors, using the this compound motif as a "cap" group is a successful strategy. nih.gov This principle of combining pharmacophoric elements can lead to the development of molecules with novel mechanisms of action. nih.gov

Modulation of Physicochemical Properties : The length and nature of linkers connecting the pyrimidine core to other pharmacophoric groups can be adjusted to control selectivity. For example, in certain antifolates, the linker length between a pyrimidine scaffold and a glutamate (B1630785) moiety dictates the selectivity for different cellular uptake transporters. nih.gov This strategy can be used to design compounds with improved tumor targeting or reduced off-target effects.

By applying these principles, medicinal chemists can move beyond trial-and-error synthesis and rationally design novel this compound derivatives with enhanced biological activity and improved selectivity for their intended targets. nih.govnih.gov

Future Directions and Emerging Research Avenues for 5 Chloro 4 Phenoxypyrimidin 2 Amine Chemistry

Development of Next-Generation Pyrimidine (B1678525) Therapeutics with Improved Efficacy and Specificity

The quest for more effective and specific drugs is a continuous endeavor in medicinal chemistry. For pyrimidine-based therapeutics derived from 5-Chloro-4-phenoxypyrimidin-2-amine, future research will focus on several key areas to enhance their therapeutic profiles.

Structure-Activity Relationship (SAR) Studies: A deep understanding of the structure-activity relationship is fundamental to designing more potent and selective molecules. nih.govmdpi.com By systematically modifying the this compound core, researchers can elucidate the key structural features required for optimal interaction with biological targets. nih.govnih.gov For instance, the introduction of different substituents on the phenoxy ring or the amine group can significantly influence the compound's activity and selectivity. nih.govmdpi.com Recent studies on related pyrimidine derivatives have shown that even minor structural changes, such as the position of a substituent on an aromatic ring, can dramatically alter biological activity. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create a more potent lead compound. acs.orgacs.org The this compound scaffold can serve as an excellent starting point for FBDD. By identifying fragments that bind to adjacent pockets on the target protein, novel and highly specific therapeutics can be designed. acs.org This method allows for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening.

Targeted Drug Delivery: To minimize off-target effects and enhance efficacy, future research will likely explore the development of targeted delivery systems for pyrimidine therapeutics. This could involve conjugating the this compound derivative to a molecule that specifically recognizes and binds to cancer cells or other diseased tissues. This approach would ensure that the drug is delivered preferentially to its site of action, thereby reducing systemic toxicity.

Application in Polypharmacology and Multi-Target Drug Design

The traditional "one target, one drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a desirable attribute for treating such diseases. nih.gov The pyrimidine scaffold is well-suited for the design of multi-target drugs due to its ability to interact with a variety of biological targets. mdpi.comnih.gov

Designing Dual-Target Inhibitors: A significant area of research is the design of dual-target inhibitors, particularly in the context of cancer therapy. nih.govdongguk.edu For example, a derivative of this compound could be engineered to simultaneously inhibit two different kinases that are crucial for cancer cell proliferation and survival. nih.gov This approach can lead to synergistic therapeutic effects and may help to overcome drug resistance. nih.gov

Table 1: Examples of Multi-Targeted Kinase Inhibitors Based on Pyrido[2,3-d]pyrimidine Scaffold

| Compound | Target Kinases | Anticancer Activity | Reference |

| Compound 5a | PDGFRβ, EGFR, CDK4/cyclin D1 | Potent against HepG-2, PC-3, and HCT-116 cell lines | nih.gov |

This table is for illustrative purposes and showcases the potential of related pyrimidine scaffolds in multi-target drug design.

Systems Biology Approach: Integrating data from genomics, proteomics, and metabolomics can provide a comprehensive understanding of the disease network. This systems-level understanding can then be used to identify key nodes in the network that can be targeted by a multi-target drug. The this compound scaffold can be computationally screened against these multiple targets to identify promising candidates for further development.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Discovery and Optimization

Table 2: Applications of AI and Machine Learning in Drug Discovery

| Application | Description | Reference |

| Virtual Screening | Using computational models to screen large libraries of compounds to identify potential drug candidates. | elsevier.com |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of a compound with its biological activity. | elsevier.com |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of drug candidates. | elsevier.com |

| De Novo Design | Generating novel molecular structures with desired pharmacological properties using generative AI models. | harvard.edu |

| Protein Structure Prediction | Predicting the 3D structure of a protein, which is crucial for understanding drug-target interactions. | harvard.edu |

Optimization of Synthetic Routes: Machine learning models can also be used to optimize the synthetic routes for producing this compound derivatives. By analyzing vast amounts of reaction data, these models can predict the optimal reaction conditions, catalysts, and reagents to maximize yield and minimize byproducts, as demonstrated in the synthesis of related compounds. nih.gov

常见问题

Q. What are the optimal synthetic routes for 5-Chloro-4-phenoxypyrimidin-2-amine, and how can purity be ensured?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrimidine derivatives are synthesized via nitration followed by reduction (e.g., using stannous chloride in HCl) to introduce amine groups, as seen in 5-bromo-2-chloro-4-nitropyrimidine reduction . Post-synthesis, purification via recrystallization (acetonitrile is effective for similar compounds) and characterization via HPLC (≥98% purity standards) are critical . Analytical techniques like NMR and mass spectrometry validate structural integrity .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is authoritative for resolving molecular geometry, as demonstrated for 5-chloropyrimidin-2-amine, where crystallographic mirror symmetry and hydrogen-bonded chains were identified . Complement with FTIR for functional group analysis (e.g., N–H stretching at ~3300 cm⁻¹) and UV-Vis for electronic transitions. For dynamic structural insights, variable-temperature NMR can probe conformational changes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Adhere to GHS guidelines: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. Waste must be segregated and processed by certified disposal services, as emphasized for pyrimidine derivatives . Safety Data Sheets (SDS) for analogs like 4-(4-chlorophenyl)-5-methylpyrimidin-2-amine recommend neutralization of acidic/basic residues before disposal .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer: Begin with in vitro assays targeting enzyme inhibition (e.g., kinase or reductase assays) or antimicrobial activity (MIC determination against Gram+/Gram- bacteria). For example, pyrimidine analogs are screened against cancer cell lines (e.g., MTT assays) and bacterial strains to identify lead compounds . Dose-response curves and IC₅₀ calculations are critical for potency evaluation.

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions or predict biological activity?

Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as employed by ICReDD for reaction design . Molecular docking (AutoDock, Schrödinger) predicts binding affinities to biological targets like enzymes. Virtual screening of derivatives, guided by QSAR models, can prioritize synthesis candidates . For example, fluorinated analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) show enhanced bioactivity due to electronegativity effects .

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer: Contradictions may arise from assay variability or compound stability. Standardize protocols (e.g., CLIA-compliant labs) and validate findings via orthogonal assays. For instance, discrepancies in enzyme inhibition could be addressed by measuring off-target effects (e.g., selectivity profiling) or evaluating metabolic stability (e.g., liver microsome assays) . Structural analogs (e.g., 5-[(4-methoxyphenyl)pyrimidin-2-amine) provide comparative data to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

Methodological Answer: Modify substituents systematically:

- Phenoxy group : Replace with bulkier aryl groups (e.g., naphthyl) to enhance hydrophobic interactions .

- Chloro substituent : Substitute with fluorine to improve metabolic stability and membrane permeability .

- Amine group : Introduce sulfonamide or acyl moieties to modulate solubility and bioavailability .

Validate via in silico ADMET tools (e.g., SwissADME) and synthetic feasibility analysis using retrosynthetic software (e.g., Synthia).

Q. How can reactor design and process control improve scalability of synthesis?

Methodological Answer: Apply CRDC frameworks for chemical engineering:

- Reactor type : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., nitration) .

- Process control : Implement PAT (Process Analytical Technology) tools like inline IR spectroscopy for real-time monitoring .

- Separation : Optimize membrane technologies (e.g., nanofiltration) for purification, reducing solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。